A Technical Guide to the Physicochemical Properties of 1-Butyl-2,3-piperazinedione: A Framework for Early-Stage Drug Discovery
A Technical Guide to the Physicochemical Properties of 1-Butyl-2,3-piperazinedione: A Framework for Early-Stage Drug Discovery
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
Molecular Overview: 1-Butyl-2,3-piperazinedione
1-Butyl-2,3-piperazinedione is a derivative of the piperazine heterocyclic system, a privileged scaffold in medicinal chemistry. The piperazine ring is a common feature in numerous approved drugs due to its favorable properties, including high aqueous solubility and the ability to engage in multiple hydrogen bonding interactions. The introduction of a butyl group at the N-1 position and the dione functionality at the 2 and 3 positions will significantly modulate the physicochemical properties of the parent piperazine core.
Based on its structure, we can predict several key characteristics. The butyl group will increase lipophilicity, potentially enhancing membrane permeability but decreasing aqueous solubility. The amide functionalities within the piperazinedione ring will act as hydrogen bond acceptors and potentially a weak hydrogen bond donor, influencing solubility and target engagement.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Butyl-2,3-piperazinedione, calculated using established computational models and by drawing comparisons to structurally related analogs such as 1-Ethyl-2,3-piperazinedione.[5] It is imperative to note that these are in silico predictions and must be confirmed by empirical measurement.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 170.21 g/mol | Influences diffusion and permeability; generally, compounds < 500 Da have better oral bioavailability.[2] |
| Molecular Formula | C8H14N2O2 | Provides the elemental composition. |
| logP (Octanol/Water Partition Coefficient) | ~0.5 - 1.0 | A measure of lipophilicity; impacts solubility, permeability, and off-target toxicity. A balanced logP is crucial.[6] |
| Aqueous Solubility (logS) | Moderate to Low | Essential for absorption and formulation. Poor solubility is a major hurdle in drug development.[6][7] |
| pKa (Acid Dissociation Constant) | ~12-13 (weakly acidic N-H) | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| Hydrogen Bond Donors | 1 (N-H) | Influences solubility and target interactions. |
| Hydrogen Bond Acceptors | 2 (C=O) | Influences solubility and target interactions. |
| Polar Surface Area (PSA) | ~49.4 Ų | Predicts membrane permeability; PSA < 140 Ų is generally associated with good oral bioavailability.[8] |
Experimental Determination of Physicochemical Properties: A Practical Workflow
The following section outlines detailed, step-by-step methodologies for the experimental validation of the predicted physicochemical properties of 1-Butyl-2,3-piperazinedione.
Lipophilicity (logP/logD)
Causality: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6] The octanol-water partition coefficient (logP) is the industry standard for measuring this property.[8] For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.
Experimental Protocol: Shake-Flask Method (Gold Standard)
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Preparation of Solutions:
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Prepare a stock solution of 1-Butyl-2,3-piperazinedione in a suitable organic solvent (e.g., DMSO).
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Prepare pre-saturated n-octanol and aqueous buffer (pH 7.4).
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-
Partitioning:
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Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a screw-cap vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of 1-Butyl-2,3-piperazinedione in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
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logP or logD = log10 ([Concentration in Octanol] / [Concentration in Aqueous])
-
High-Throughput Alternative: Reversed-Phase HPLC (RP-HPLC)
For earlier stage screening, a chromatographic approach can provide a rapid estimation of lipophilicity. This method correlates the retention time of a compound on a nonpolar stationary phase with known logP values of a set of standards.
Workflow Diagram: Lipophilicity Determination
Caption: Workflow for experimental logP/logD determination.
Aqueous Solubility
Causality: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[6][7] Poor solubility can lead to low bioavailability and formulation challenges.
Experimental Protocol: Kinetic Solubility Assay (High-Throughput)
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Compound Preparation:
-
Prepare a high-concentration stock solution of 1-Butyl-2,3-piperazinedione in DMSO.
-
-
Assay Plate Preparation:
-
Add the DMSO stock solution to an aqueous buffer (pH 7.4) in a 96-well plate.
-
Shake the plate for a defined period (e.g., 2 hours) to allow for dissolution.
-
-
Precipitation Measurement:
-
Measure the turbidity of the solution at each concentration using a nephelometer or a plate reader capable of measuring light scattering. The point at which precipitation occurs is the kinetic solubility.
-
Experimental Protocol: Thermodynamic Solubility Assay (Gold Standard)
-
Equilibration:
-
Add an excess of solid 1-Butyl-2,3-piperazinedione to an aqueous buffer (pH 7.4).
-
Shake the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
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Filter the suspension to remove undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using HPLC-UV.
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Workflow Diagram: Solubility Determination
Caption: Workflows for kinetic and thermodynamic solubility assays.
Ionization Constant (pKa)
Causality: The pKa of a molecule dictates its charge state at different pH values.[3] This is crucial as the charge of a molecule significantly impacts its interaction with biological membranes and protein targets. For piperazine derivatives, determining the basicity of the nitrogen atoms is key.[9]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation:
-
Dissolve a known amount of 1-Butyl-2,3-piperazinedione in water or a co-solvent system if solubility is low.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve.
-
High-Throughput Alternative: UV-Metric or Capillary Electrophoresis-Based Methods
These methods monitor changes in the UV absorbance or electrophoretic mobility of the compound as a function of pH to determine the pKa.
Logical Relationship Diagram: pKa and Ionization
Caption: The relationship between pH, pKa, and molecular ionization.
Conclusion: A Data-Driven Approach to Drug Candidate Selection
The physicochemical properties of 1-Butyl-2,3-piperazinedione, once empirically determined, will provide a solid foundation for its progression as a potential drug candidate. A molecule with a balanced profile of lipophilicity, solubility, and appropriate ionization at physiological pH is more likely to exhibit favorable pharmacokinetic properties, ultimately increasing its chances of success in clinical development. The experimental workflows detailed in this guide represent a robust, self-validating system for generating the high-quality data necessary for informed decision-making in any drug discovery pipeline.[10]
References
- Importance of Physicochemical Properties In Drug Discovery. (2015).
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn.
- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- Physicochemical Property Study. (n.d.). WuXi AppTec DMPK.
- Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. (2002). PMC.
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). PMC.
- Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. (2002). Semantic Scholar.
- 1-Butylpiperidine. (n.d.). PubChem.
- Physicochemical Properties. (2023). The Handbook of Medicinal Chemistry.
- Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). PMC.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). University of Regina.
- 1-Ethyl-2,3-dioxopiperazine. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- 1-Tert-butylpiperazine. (n.d.). PubChem.
- Piperazine. (n.d.). Wikipedia.
- 2,3-Piperazinedione. (n.d.). PubChem.
- Showing Compound Piperazine (FDB012189). (2010). FooDB.
- 1,1-Cyclopentanediacetimide, N-(4-(4-phenyl-1-piperazinyl)butyl)-, dihydrochloride. (n.d.). EPA.
- 1-Ethyl-2,3-piperazinedione. (n.d.). PubChem.
- 1-Boc-piperazine. (n.d.). Sigma-Aldrich.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar.
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (n.d.). New Journal of Chemistry (RSC Publishing).
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- 3-sec-Butyl-pyrrolopiperazine-1,4-dione. (n.d.). PubChem.
- 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]. (n.d.). CAS Common Chemistry.
- Compound 1,4-bis(3-butoxyphenyl)piperazine-2,5-dione. (n.d.). Chemdiv.
- 1-Boc-piperazine. (n.d.). Sigma-Aldrich.
- 1-butilpiperazina. (n.d.). Chem-Impex.
- 1-Butylpiperazine. (n.d.). Sigma-Aldrich.
- N-Ethyl-2,3-diketopiperazine. (n.d.). ChemBK.
- 1-Ethyl-2,3-dioxopiperazine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. fiveable.me [fiveable.me]
- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Ethyl-2,3-piperazinedione | C6H10N2O2 | CID 108812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. uregina.ca [uregina.ca]
- 10. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
